Cas no 2172446-60-3 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo[2.2.2]octane-1-carboxylic acid is a specialized bicyclic compound featuring an Fmoc-protected aminoalkyne moiety. Its rigid bicyclo[2.2.2]octane scaffold enhances structural stability, making it valuable for applications in peptide synthesis and bioconjugation. The alkyne group enables efficient click chemistry reactions, such as CuAAC, for selective modifications. The Fmoc protection ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing controlled deprotection under mild basic conditions. This compound is particularly useful in the design of constrained peptidomimetics and as a building block for advanced drug discovery and materials science. Its unique structure offers precise spatial control, facilitating the development of tailored molecular architectures.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acid structure
2172446-60-3 structure
Product name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acid
CAS No:2172446-60-3
MF:C28H28N2O5
Molecular Weight:472.532327651978
CID:6448292
PubChem ID:165778964

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acid
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
    • EN300-1551051
    • 2172446-60-3
    • インチ: 1S/C28H28N2O5/c31-24(30-28-14-11-27(12-15-28,13-16-28)25(32)33)10-5-17-29-26(34)35-18-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,23H,11-18H2,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: FRUMVDJSLAQPTQ-UHFFFAOYSA-N
    • SMILES: OC(C12CCC(CC1)(CC2)NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

  • 精确分子量: 472.19982200g/mol
  • 同位素质量: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 870
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.7

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1551051-0.05g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1551051-0.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1551051-2.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1551051-10.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
10g
$14487.0 2023-06-05
Enamine
EN300-1551051-0.25g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1551051-1000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
1000mg
$3368.0 2023-09-25
Enamine
EN300-1551051-2500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
2500mg
$6602.0 2023-09-25
Enamine
EN300-1551051-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
10000mg
$14487.0 2023-09-25
Enamine
EN300-1551051-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
1g
$3368.0 2023-06-05
Enamine
EN300-1551051-5.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]bicyclo[2.2.2]octane-1-carboxylic acid
2172446-60-3
5g
$9769.0 2023-06-05

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acid 関連文献

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo2.2.2octane-1-carboxylic acidに関する追加情報

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo[2.2.2]octane-1-carboxylic Acid (CAS No. 2172446-60-3)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo[2.2.2]octane-1-carboxylic acid, identified by its CAS number 2172446-60-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of intense study in medicinal chemistry.

The molecular structure of this compound features a bicyclo[2.2.2]octane core, which is a fused ring system that contributes to its unique physicochemical properties. The presence of multiple functional groups, including an amide and an ester moiety, further enhances its reactivity and makes it a versatile intermediate in synthetic chemistry. Specifically, the fluoren-9-ylmethoxycarbonyl group attached to the amino functionality not only adds to the molecular weight but also influences the electronic properties of the molecule, potentially affecting its interactions with biological targets.

In recent years, there has been a growing interest in developing novel scaffolds for drug discovery, and compounds like 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo[2.2.2]octane-1-carboxylic acid have emerged as promising candidates. The bicyclo[2.2.2]octane framework is known for its ability to mimic certain natural products and has been explored in various therapeutic areas, including oncology and inflammation. The incorporation of fluorenylmethoxycarbonyl (Fmoc) protecting groups is particularly noteworthy, as Fmoc derivatives are widely used in peptide synthesis and have been successfully employed in the development of peptidomimetics.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of both an amide and an ester function allows for further derivatization, enabling chemists to tailor the properties of the molecule to specific biological needs. For instance, the amide group can be used to link this compound to other pharmacophores, while the ester function can be hydrolyzed under mild conditions to release active molecules or to facilitate further chemical transformations.

The synthesis of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo[2.2.2]octane-1-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The construction of the bicyclo[2.2.2]octane core typically requires ring-closing metathesis or other cyclization techniques, while the introduction of the fluorenylmethoxycarbonyl group necessitates protecting group chemistry that is both robust and easily removable under appropriate conditions.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have been used to predict how 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobicyclo[2.2.2]octane-1-carboxylic acid interacts with biological targets such as enzymes and receptors. These studies not only provide insights into its potential pharmacological activity but also guide the design of analogs with improved properties.

In addition to its synthetic utility, 4-(4-{(9H-fluoren-)y9-ylmethoxycarbonyl}amin)but--trans-1EE)-3-(carboxymethyl)-3-(isopropylidene)cyclobutanecarboxylic acid has shown promise in preclinical studies as a modulator of various signaling pathways. For example, it has been investigated for its potential role in inhibiting kinases that are overexpressed in certain types of cancer. The ability of this compound to modulate these pathways is thought to be mediated by its interaction with specific amino acid residues within the target proteins.

The development of novel drug candidates often involves a multidisciplinary approach, combining expertise from organic chemistry, biochemistry, pharmacology, and computational science. In this context, 4-(trans-isopropylidenecyclobut-)EE)-3-(carboxymethyl)-3-(isopropylidene)cyclobutanecarboxylic acid serves as an excellent example of how structural complexity can be leveraged to develop molecules with tailored biological activities.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications in drug discovery and therapeutic development. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with these systems in meaningful ways. Compounds like 4-({(fluorenylmethoxycarbonyl})amino)butanoylamidebicyclo[3.1.0]hexane-7-carboxylic acid] will undoubtedly play a significant role in shaping the next generation of therapeutics.

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